2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Overview
Description
2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a chemical compound . It is a derivative of 2-aminothiophene-3-carbonitrile .
Synthesis Analysis
The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives, including 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, has been studied using high-speed vibration milling . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .Molecular Structure Analysis
The molecular formula of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is C11H14N2S . Its molecular weight is 206.31 .Chemical Reactions Analysis
The synthesis of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur . This is a well-studied multi-component reaction known as the Gewald reaction .Scientific Research Applications
Chromene Synthesis
Chromenes are oxygenated heterocyclic compounds with diverse biological activities and therapeutic potential . Researchers have used 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile as a precursor for synthesizing chromene skeletons. The one-pot reaction involves the condensation of malononitrile, aldehyde, and dimedone (or 4-hydroxycoumarine or 2-naphthole) in the presence of a base (e.g., potassium tertiary butoxide) and solvent (methanol) at room temperature. The resulting chromenes can serve as building blocks for drug development and other applications .
Antimicrobial Properties
Chromenes have demonstrated antimicrobial activity, making them valuable in the fight against bacterial and fungal infections. Researchers have explored derivatives of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile as potential antimicrobial agents .
Inhibitory Effects on Influenza Virus
Certain chromenes exhibit inhibitory properties against the influenza virus. By modifying the structure of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile , researchers aim to develop novel antiviral compounds .
Potential Treatment for Alzheimer’s Disease
Chromenes have been investigated for their effects on the nervous system, including potential benefits in Alzheimer’s disease. Researchers explore the neuroprotective properties of derivatives derived from this compound .
Antitumor Activity
The chromene scaffold has shown promise as an antitumor agent. Researchers study the cytotoxic effects of derivatives of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile to develop targeted therapies for cancer .
Hypertension and Seizure Management
Chromenes may play a role in managing hypertension and seizures. Investigations into the cardiovascular and neurological effects of these compounds provide valuable insights for drug development .
properties
IUPAC Name |
2-amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-6-3-7(2)10-8(5-12)11(13)14-9(10)4-6/h6-7H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWILBRYDRQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)SC(=C2C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145099 | |
Record name | Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1342512-74-6 | |
Record name | Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1342512-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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